1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is a complex organic compound characterized by its unique structure, which includes two sulfonyl groups attached to an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with imidazolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-imidazolidine bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various sulfonyl-substituted imidazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis[(4-methylphenyl)sulfonyl]imidazolidine
- 1,3-Bis[(4-nitrophenyl)sulfonyl]imidazolidine
- 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]benzimidazole
Uniqueness
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18N4O8S2 |
---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1,3-bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine |
InChI |
InChI=1S/C17H18N4O8S2/c1-12-3-5-14(9-16(12)20(22)23)30(26,27)18-7-8-19(11-18)31(28,29)15-6-4-13(2)17(10-15)21(24)25/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
SBOVGPRSUQWBJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.